molecular formula C11H16BrNO4S B603059 [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1087646-48-7

[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603059
CAS No.: 1087646-48-7
M. Wt: 338.22g/mol
InChI Key: KAWWFXAXEZLTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps, including electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of readily available starting materials and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .

Scientific Research Applications

[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes involved in folate synthesis, which can affect bacterial growth and replication . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the sulfonamide group and the hydroxypropyl group

Biological Activity

(5-Bromo-2-ethoxyphenyl)sulfonylamine, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound features a sulfonyl group linked to a 5-bromo-2-ethoxyphenyl moiety and a 2-hydroxypropylamine functional group, contributing to its unique chemical properties and biological applications. The compound's molecular formula and structure suggest significant interactions with biological targets, which are essential for understanding its pharmacological profile.

The compound is characterized by:

  • Molecular Formula : C12_{12}H16_{16}BrN1_{1}O3_{3}S1_{1}
  • Functional Groups : Bromine, ethoxy, sulfonamide, and amine.

The presence of these functional groups suggests that the compound may exhibit diverse biological activities, particularly in medicinal chemistry.

Anticancer Potential

Recent studies have indicated that sulfonamide derivatives, including (5-bromo-2-ethoxyphenyl)sulfonylamine, possess significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AA5490.74Induces apoptosis
Compound BHepG20.71Cell cycle arrest at S phase
Compound CMCF-71.88 ± 0.11CDK2 inhibition

These findings suggest that (5-bromo-2-ethoxyphenyl)sulfonylamine may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. The compound's structural features may allow it to interact with inflammatory pathways, potentially reducing inflammation in various conditions. Research indicates that the sulfonamide group can inhibit enzymes involved in inflammatory responses.

The mechanism of action for (5-bromo-2-ethoxyphenyl)sulfonylamine likely involves:

  • Enzyme Inhibition : The sulfonamide moiety can interact with enzymes such as carbonic anhydrase and cyclooxygenases.
  • Receptor Binding : The ethoxy and amine groups may facilitate binding to specific receptors involved in cancer progression and inflammation.
  • Cell Cycle Modulation : Similar compounds have shown the ability to arrest the cell cycle at various phases, indicating a potential role in regulating cellular proliferation.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various sulfonamide derivatives on A549 lung cancer cells, revealing that compounds with similar structures to (5-bromo-2-ethoxyphenyl)sulfonylamine exhibited IC50_{50} values ranging from 0.71 µM to 1.88 µM, indicating potent anticancer activity .
  • Anti-inflammatory Effects : Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines in vitro. Experiments with related compounds demonstrated a reduction in TNF-alpha levels when treated with sulfonamide derivatives .

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-3-17-10-5-4-9(12)6-11(10)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWWFXAXEZLTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.